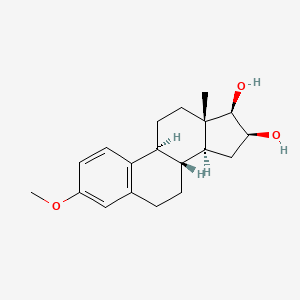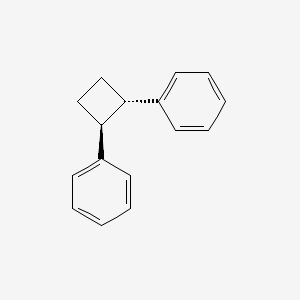
(1S,2S)-1,2-diphenylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1,2-Diphenylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups at the 1 and 2 positions This compound is notable for its stereochemistry, where both phenyl groups are positioned on the same side of the cyclobutane ring, giving it a unique three-dimensional structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-diphenylcyclobutane typically involves the photochemical cycloaddition of stilbene derivatives. This reaction is carried out under ultraviolet light, which induces the formation of the cyclobutane ring. The reaction conditions often include the use of solvents like benzene or toluene and can be performed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require large-scale photoreactors and efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: (1S,2S)-1,2-Diphenylcyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce various phenyl-substituted derivatives.
科学的研究の応用
(1S,2S)-1,2-Diphenylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and photochemical reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of (1S,2S)-1,2-diphenylcyclobutane involves its interaction with various molecular targets and pathways. For instance, its photochemical properties allow it to absorb ultraviolet light and undergo cycloaddition reactions, forming new chemical bonds. This property is exploited in synthetic organic chemistry to create complex molecular structures.
類似化合物との比較
(1R,2R)-1,2-Diphenylcyclobutane: The enantiomer of (1S,2S)-1,2-diphenylcyclobutane, with similar chemical properties but different stereochemistry.
1,2-Diphenylethane: A structurally similar compound with a single bond between the phenyl groups instead of a cyclobutane ring.
1,2-Diphenylcyclohexane: A larger ring structure with similar phenyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs. Its ability to undergo photochemical reactions makes it particularly valuable in synthetic organic chemistry.
特性
分子式 |
C16H16 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
[(1S,2S)-2-phenylcyclobutyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
InChIキー |
AERGGMDNGDDGPI-HZPDHXFCSA-N |
異性体SMILES |
C1C[C@@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
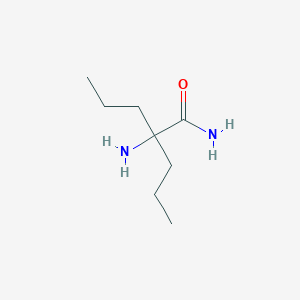
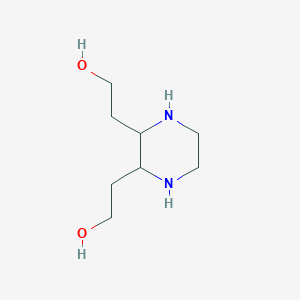
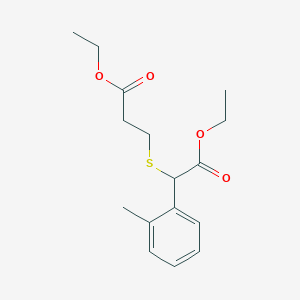
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)

![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
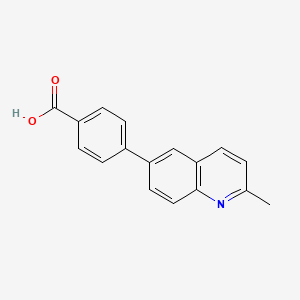
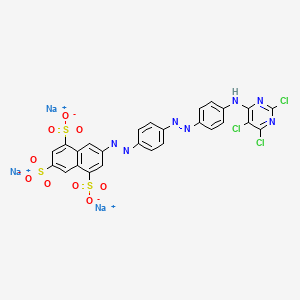
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
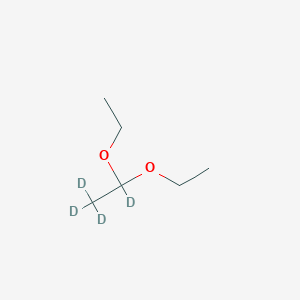
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
